molecular formula C9H14N2S B8530672 2-Methyl-5-(pyrrolidinomethyl)thiazole

2-Methyl-5-(pyrrolidinomethyl)thiazole

Cat. No. B8530672
M. Wt: 182.29 g/mol
InChI Key: UFOYKQDCSIUCJT-UHFFFAOYSA-N
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Patent
US04600025

Procedure details

A solution of 2-methyl-5-(pyrrolidinocarbonyl)thiazole in dry ether was added dropwise to a suspension of lithium aluminium hydride and the mixture was stirred at room temperature to give the title compound as a colourless liquid, b.p. 61-62°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([C:7]([N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=O)=[CH:5][N:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH3:1][C:2]1[S:3][C:4]([CH2:7][N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:5][N:6]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1SC(=CN1)C(=O)N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=CN1)CN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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